(3R)-3-aminocyclohexan-1-one
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Overview
Description
(3R)-3-aminocyclohexan-1-one: is an organic compound with a cyclohexane ring substituted with an amino group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-aminocyclohexan-1-one typically involves the reduction of a precursor compound, such as 3-nitrocyclohexanone. The reduction can be achieved using various reducing agents, including hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-aminocyclohexan-1-one can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclohexanone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry: (3R)-3-aminocyclohexan-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (3R)-3-aminocyclohexan-1-one depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Cyclohexylamine: An amine derivative of cyclohexane.
3-aminocyclohexanol: An amino alcohol with a cyclohexane ring.
Uniqueness: (3R)-3-aminocyclohexan-1-one is unique due to the presence of both an amino group and a ketone group on the cyclohexane ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3R)-3-aminocyclohexan-1-one |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m1/s1 |
InChI Key |
ASBBDDWCPOFASB-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)N |
Canonical SMILES |
C1CC(CC(=O)C1)N |
Origin of Product |
United States |
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